molecular formula C10H8S2 B1317318 2,6-Naphthalenedithiol CAS No. 96892-95-4

2,6-Naphthalenedithiol

Cat. No. B1317318
CAS RN: 96892-95-4
M. Wt: 192.3 g/mol
InChI Key: XMHBJPKFTZSWRJ-UHFFFAOYSA-N
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Description

2,6-Naphthalenedithiol is a chemical compound with the molecular formula C10H8S2. It has an average mass of 192.301 Da and a monoisotopic mass of 192.006744 Da .


Molecular Structure Analysis

The molecular structure of 2,6-Naphthalenedithiol consists of a naphthalene core with two sulfur atoms attached at the 2nd and 6th positions .


Physical And Chemical Properties Analysis

2,6-Naphthalenedithiol has a density of 1.3±0.1 g/cm3, a boiling point of 353.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. Its enthalpy of vaporization is 57.5±3.0 kJ/mol and it has a flash point of 178.6±14.3 °C. The index of refraction is 1.747 and its molar refractivity is 60.4±0.3 cm3 .

Scientific Research Applications

  • Synthesis and Characterization :

    • A study developed a new synthetic approach for 2,6-naphthalenedithiol, examining factors like material ratios, reaction temperatures, and reagent purity. The optimized conditions resulted in a yield of over 80%, and the compound's structure was analyzed using IR, 1H-NMR spectrum, and elementary analysis (Guo, 2005).
  • Chemistry and Molecular Host Structures :

    • Another study reported the conversion of a naphthalenedithiol building block into octameric [2]-catenanes, which were then re-equilibrated in the presence of an adamantyl ammonium guest. This process led to the catenanes disassembling into macrocyclic components that demonstrated nanomolar affinity binding in water (West et al., 2008).
  • Electrochemistry and Energy Storage :

    • In the field of electrochemistry, 2,6-naphthalene dicarboxylate was synthesized for use as a negative electrode material in lithium-ion batteries. It demonstrated reversible reaction with Li+ at a potential of 0.88 V and showed high rate capability and cyclability, attributed to the π-extension of its core unit (Fédèle et al., 2014).
  • Analytical Chemistry Applications :

    • A study in analytical chemistry characterized 2,6-Naphthalenedicarboxylic acid as a carrier electrolyte for separating organic anions by capillary zone electrophoresis with indirect UV detection. The method demonstrated higher sensitivity compared to commonly used electrolytes and was applied to detect organic anions in ambient air (Dabek-Zlotorzynska & Dlouhy, 1994).
  • Polymer Science and Material Engineering :

    • In material engineering, research on sulfonated polybenzothiazoles containing naphthalene for proton exchange membranes found that these polymers
    exhibited excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities. The study highlights the role of naphthalene in enhancing the solubility and performance of these polymers .
  • Surface Chemistry :

    • Naphthalenedicarboxylic acid was used in a study for metal-catalyzed polymerization at various surfaces. The research demonstrated the efficient polymerization of naphthalenedicarboxylic acid to form poly-2,6-naphthalenes using copper surfaces, offering insights into on-surface polymerizations and organometallic system preparations (Gao et al., 2014).
  • Chemical Industry and Production :

    • The commercialization and production process of dimethyl-2,6-naphthalenedicarboxylate, a precursor to polyethylene naphthalate, was reviewed, discussing the significant chemical routes and production economics. This study provides valuable insights into the industrial applications and synthesis of naphthalene derivatives (Lillwitz, 2001).
  • Nanotechnology :

    • A novel photo-functional naphthalenedithiol was synthesized for the formation of EuS nanocrystal assembles. The study explored the photophysical properties of these assembles, demonstrating the influence of naphthalene units on the emission quantum yields and offering insights into semiconductor nano-assemble formation (Kawashima et al., 2013).
  • Optoelectronics and Molecular Electronics :

    • Research on 2,6-naphthalenedicarboxamide as a fluorescent probe in DNA demonstrated its potential in studying DNA hairpin and duplex formation, as well as electron transfer. The high fluorescence quantum yield and long singlet lifetime of this chromophore made it a valuable tool in molecular electronics (Lewis et al., 1999).
  • Material Science and Machine Learning :

    • A study combining experiments and machine learning investigated the optimal material composition of Li-intercalated metal–organic frameworks for Li-ion battery electrodes. Using 2,6‐naphthalene dicarboxylate as a basis, this research exemplifies the integration
    of computational and experimental approaches in materials science to enhance electrochemical properties .

properties

IUPAC Name

naphthalene-2,6-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHBJPKFTZSWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S)C=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538779
Record name Naphthalene-2,6-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Naphthalenedithiol

CAS RN

96892-95-4
Record name Naphthalene-2,6-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
N Guarrotxena, Y Ren, A Mikhailovsky - Langmuir, 2011 - ACS Publications
We report on a study of the overall surface-enhanced Raman scattering (SERS) response from several thiol-terminated molecules located at interstitial sites between Ag nanoparticles. …
Number of citations: 26 pubs.acs.org
DW Shin, SY Lee, NR Kang, KH Lee, MD Guiver… - …, 2013 - ACS Publications
Sulfonated poly(arylene sulfide sulfone nitrile)s (SN) were synthesized to investigate the effects of naphthalene units in the polymer backbone on membrane properties. The small and …
Number of citations: 110 pubs.acs.org
Y Wang, B Yan, L Chen - Chemical reviews, 2013 - ACS Publications
Surface-enhanced Raman scattering (SERS) is an ultrasensitive vibrational spectroscopic technique to detect molecules on or near the surface of plasmonic nanostructures, greatly …
Number of citations: 293 pubs.acs.org
L Fabris, M Schierhorn, M Moskovits, GC Bazan - Small, 2010 - Wiley Online Library
Silver‐nanoparticle dimers held together by a Raman reporter, capped with DNA aptamers and stabilized by polyethylene glycol chains, can be used to develop a multiplexed …
Number of citations: 54 onlinelibrary.wiley.com
CM Perlaki, Q Liu, M Lim - Applied spectroscopy reviews, 2014 - Taylor & Francis
This article reviews the most recent applications of Raman spectroscopy (RS) in tissue engineering and regenerative medicine (TERM). Raman spectroscopy can potentially alleviate …
Number of citations: 19 www.tandfonline.com
WB Edwards - 1999 - search.proquest.com
Integrins are transmembrane heterodimers whose normal function is to mediate the adhesion of cells to the extracellular matrix or to other cells. In human tumors, however, their …
Number of citations: 0 search.proquest.com
M Mlambo - 2015 - wiredspace.wits.ac.za
Surface enhanced Raman spectroscopy (SERS) has emerged as a surface sensitive vibrational technique that leads to the enhancement of the Raman scattering molecules on or close …
Number of citations: 2 wiredspace.wits.ac.za
WB Edwards, DE Reichert, DA d'Avignon… - Chemical …, 2001 - pubs.rsc.org
A β-cyclodextrin dimer binds a di-tert-butylbenzyl–Cu–cyclen with high affinity, demonstrating potential as a receptor/ligand system for tumor pretargeting with monoclonal antibodies. …
Number of citations: 14 pubs.rsc.org
于景华, 杜洪光, 郭洪猷 - 北京化工大学学报(自然科学版), 2005 - journal.buct.edu.cn
: 文中以2, 6-萘二磺酸钠为原料, 成功地合成了2, 6-萘二硫酚. 研究了原料配比, 反应时间, 试剂纯度, 氯化氢流量等因素对产率的影响. 研究发现, 合成中间产物2, 6-萘二磺酰氯的最佳温度为110…
Number of citations: 2 journal.buct.edu.cn
J Yu - Journal of Beijing University of Chemical Technology, 2005
Number of citations: 3

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